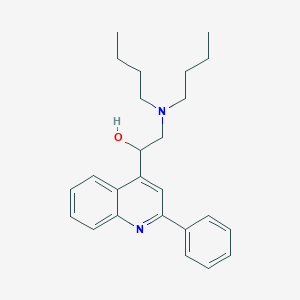

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol

描述

属性

CAS 编号 |

36396-94-8 |

|---|---|

分子式 |

C25H32N2O |

分子量 |

376.5 g/mol |

IUPAC 名称 |

2-(dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol |

InChI |

InChI=1S/C25H32N2O/c1-3-5-16-27(17-6-4-2)19-25(28)22-18-24(20-12-8-7-9-13-20)26-23-15-11-10-14-21(22)23/h7-15,18,25,28H,3-6,16-17,19H2,1-2H3 |

InChI 键 |

UEZKINHQOOWWMD-UHFFFAOYSA-N |

规范 SMILES |

CCCCN(CCCC)CC(C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the phenyl group and the ethanol moiety. The final step involves the attachment of the dibutylamino group under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or ketones.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

科学研究应用

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Structural Comparison

Key Observations :

- Quinoline vs. The pyridopyridine derivative in replaces the hydroxyl group with a ketone, eliminating hydrogen-bonding capacity.

- Substituent Effects: Lumefantrine’s chlorinated groups enhance antimalarial potency via hydrophobic interactions, whereas the target compound’s phenyl group may optimize π-π stacking . Phenylethanolamine A’s nitro and methoxy groups are critical for β-receptor binding, a feature absent in the target compound .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Comparison

Notes:

- LogP: The target compound’s higher LogP compared to the pyridopyridine derivative reflects greater lipophilicity due to the phenylquinoline system.

- Crystallography: The pyridopyridine derivative crystallizes in a triclinic system (P1) with distinct unit cell parameters (a = 10.0009 Å, b = 10.8847 Å) , suggesting tighter packing than ethanol-containing analogs.

生物活性

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol is a compound of significant interest due to its potential biological activities, particularly in the realm of antimalarial and antischistosomal applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the dibutylamino group is hypothesized to enhance its solubility and bioavailability, making it a candidate for pharmacological applications.

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. This compound is structurally related to known antimalarials such as mefloquine. Research indicates that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

- Mechanism of Action : The proposed mechanism involves interference with the heme detoxification pathway in malaria parasites, similar to that observed with chloroquine and mefloquine. This action is primarily due to the accumulation of the drug within the acidic food vacuoles of the parasites, leading to toxic effects from heme accumulation.

Antischistosomal Activity

Recent studies have highlighted the potential of quinoline derivatives in treating schistosomiasis. The compound’s structural characteristics suggest it may inhibit Schistosoma species effectively.

- Efficacy Studies : In vitro assays have demonstrated that related compounds exhibit high efficacy against S. haematobium and S. mansoni. For instance, compounds like WR7930 showed up to 100% activity at specific concentrations, indicating that structural modifications can significantly impact biological efficacy.

Study 1: Efficacy Against Malaria

A study conducted by researchers at the Walter Reed Army Institute of Research assessed various quinoline derivatives, including those related to this compound. The results indicated that these compounds exhibited IC50 values in the nanomolar range against resistant strains of P. falciparum, suggesting strong potential for therapeutic use.

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Mefloquine | 5.0 | High |

| WR7930 | 1.5 | Very High |

| This compound | TBD | TBD |

Study 2: Antischistosomal Properties

In another investigation, a series of quinoline-derived compounds were tested for their antischistosomal activity. The study revealed that modifications in side chains could enhance efficacy against S. mansoni.

| Compound | Activity Against S. mansoni (%) | Concentration (mg/kg) |

|---|---|---|

| WR29252 | 81% | 200 |

| Enpiroline | 77% | 200 |

| This compound | TBD | TBD |

Discussion

The biological activity of this compound appears promising based on its structural similarities to established antimalarial and antischistosomal agents. Further studies are required to elucidate its full pharmacological profile, including detailed pharmacokinetics and toxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。